

Ipatasertib: A Technical Overview of its Discovery and Chemical Synthesis

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Compound of Interest		
Compound Name:	Ipatasertib	
Cat. No.:	B1662790	Get Quote

Introduction

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It is an ATP-competitive pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[2][3][4] Developed by Genentech in collaboration with Array Biopharma, **Ipatasertib** is under investigation for the treatment of various cancers, particularly those with a dysregulated PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is frequently hyperactivated in tumorigenesis and can contribute to resistance to other anticancer therapies. [1][5]

Discovery and Mechanism of Action

The discovery of **Ipatasertib** originated from the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds.[3] This effort led to the identification of a molecule with potent inhibitory activity against all Akt isoforms, while showing weak suppression of other protein kinases.[3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] In many cancers, genetic alterations in key proteins of this pathway, such as PTEN, PI3K, and AKT, lead to its hyperactivation, promoting uncontrolled cell growth.[7]



Ipatasertib exerts its therapeutic effect by binding to the ATP-binding pocket of Akt, which inhibits its kinase activity.[7] This action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[7] The inhibition of Akt signaling by **Ipatasertib** leads to several anti-cancer effects:

- Induction of Apoptosis: Ipatasertib can induce p53-independent apoptosis. It achieves this
 by activating the FoxO3a and NF-κB pathways, which leads to the upregulation of PUMA
 (p53 upregulated modulator of apoptosis) and subsequent Bax-mediated intrinsic
 mitochondrial apoptosis.[4]
- Cell Cycle Arrest: By inhibiting the Akt/mTOR pathway, **Ipatasertib** can disrupt cell cycle progression.[3] For instance, it has been shown to induce G1 or G2 phase arrest in a dose-dependent manner in certain cancer cell lines.[8]
- Inhibition of Proliferation and Migration: Preclinical studies have demonstrated that
 Ipatasertib has potent anti-proliferative effects and can inhibit cell migration in various solid tumors.[8]

The efficacy of **Ipatasertib** has been observed in both preclinical models and clinical trials. It has shown significant suppression of Akt signaling in human cancer cell lines and tumor xenograft mouse models, leading to reduced cancer cell viability. Clinical trials are actively evaluating **Ipatasertib**, often in combination with other therapies like paclitaxel, for cancers such as metastatic triple-negative breast cancer and metastatic castration-resistant prostate cancer.[3][9]

Quantitative Data

The inhibitory potency of **Ipatasertib** against the three Akt isoforms is summarized in the table below.

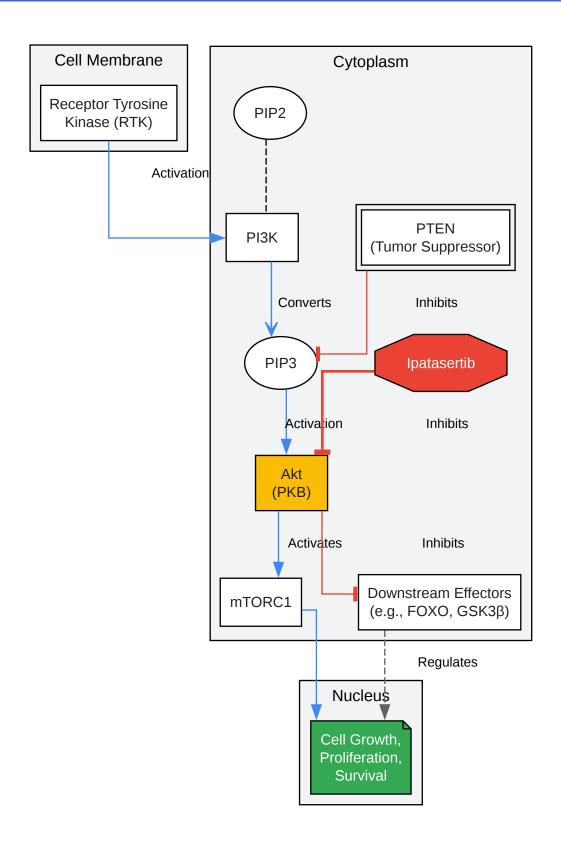


Target	IC50 (nM)	
Akt1	5	
Akt2	18	
Akt3	8	
Data sourced from MedChemExpress.[2]		

Signaling Pathway and Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by **Ipatasertib**.





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Caption: The PI3K/Akt/mTOR signaling pathway and **Ipatasertib**'s point of inhibition.



Chemical Synthesis Process

The manufacturing process for **Ipatasertib** is a convergent synthesis, which involves the preparation of two key chiral intermediates that are later coupled to form the final molecule.[10] [11] The overall synthesis consists of ten steps with eight isolated intermediates.[10][12] A notable aspect of the synthesis is the use of enzyme or metal catalysis to introduce all three stereocenters of the molecule.[10][12]

IUPAC Name: (S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one.[6]

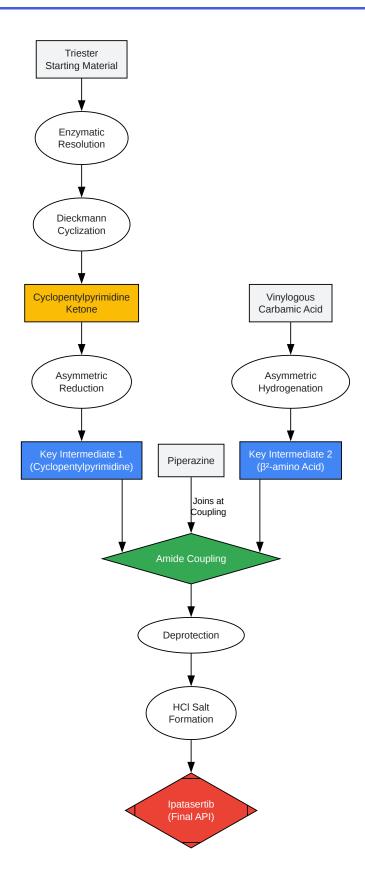
Key Intermediates and Strategy

- Trans-substituted Cyclopentylpyrimidine Intermediate: This component contains two
 stereocenters. One is a methyl group, the stereochemistry of which is established through
 the enzymatic resolution of a triester starting material. The adjacent hydroxyl group's
 stereochemistry is installed via a highly diastereoselective asymmetric reduction of the
 corresponding ketone substrate, often using a biocatalytic method.[11][13]
- β²-amino Acid Intermediate: This second chiral fragment is produced using an asymmetric aminomethylation, also known as a Mannich reaction.[11] An alternative, halide-activated, Ru-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid has also been reported to produce this intermediate in high yield and enantioselectivity.[13]

Convergent Synthesis Workflow

The general workflow for the synthesis of **Ipatasertib** is depicted below.









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